molecular formula C23H15ClN4OS B304515 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one

7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one

Cat. No. B304515
M. Wt: 430.9 g/mol
InChI Key: GKRYJMCOMOKTOU-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound belongs to the class of pyrimido[4',5':4,5]thieno[2,3-c]pyridazine derivatives, which have been reported to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one is not fully understood. However, it has been reported to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one have been investigated in various studies. This compound has been reported to exhibit cytotoxicity against cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one in lab experiments is its potential as a selective inhibitor of protein kinase C. This compound may be useful in investigating the role of protein kinase C in various cellular processes. However, one of the limitations of using this compound is its cytotoxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for the investigation of 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one. One potential direction is the investigation of its potential as an anticancer agent in combination with other chemotherapeutic agents. Another direction is the investigation of its potential as an antimicrobial agent in the treatment of bacterial infections. Additionally, the investigation of its potential as a selective inhibitor of protein kinase C in various cellular processes may lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one involves the reaction of 4-chlorobenzaldehyde, 2-acetylthiophene, and 4-phenylbut-3-en-2-one in the presence of ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions in acetic acid, and the resulting product is purified by recrystallization.

Scientific Research Applications

The potential applications of 7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one in scientific research are diverse. This compound has been reported to exhibit anticancer, antimicrobial, and anticonvulsant activities. It has also been investigated for its potential as an inhibitor of protein kinase C, which is involved in various cellular processes.

properties

Product Name

7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one

Molecular Formula

C23H15ClN4OS

Molecular Weight

430.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-12-methyl-13-[(E)-2-phenylethenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C23H15ClN4OS/c1-14-18(12-7-15-5-3-2-4-6-15)19-20-21(30-22(19)27-26-14)23(29)28(13-25-20)17-10-8-16(24)9-11-17/h2-13H,1H3/b12-7+

InChI Key

GKRYJMCOMOKTOU-KPKJPENVSA-N

Isomeric SMILES

CC1=C(C2=C(N=N1)SC3=C2N=CN(C3=O)C4=CC=C(C=C4)Cl)/C=C/C5=CC=CC=C5

SMILES

CC1=NN=C2C(=C1C=CC3=CC=CC=C3)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C(C2=C(N=N1)SC3=C2N=CN(C3=O)C4=CC=C(C=C4)Cl)C=CC5=CC=CC=C5

Origin of Product

United States

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